1-(Chloromethyl)-3-(difluoromethyl)benzene
Description
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Properties
IUPAC Name |
1-(chloromethyl)-3-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJZDNOENRSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes and Protocols for the Synthesis of Difluoromethylated Heterocycles using 1-(Chloromethyl)-3-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
The incorporation of fluorine-containing moieties is a well-established strategy in modern drug discovery to enhance the pharmacological profile of lead compounds. Among these, the difluoromethyl group (–CF₂H) has emerged as a particularly valuable substituent. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor offer distinct advantages over the more common trifluoromethyl (–CF₃) group.[1] The introduction of a –CF₂H group can significantly improve a molecule's metabolic stability, modulate the pKa of adjacent functional groups, and enhance membrane permeability and oral bioavailability.[1][2]
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, constituting a significant portion of FDA-approved drugs.[3] Consequently, methods for the efficient incorporation of the difluoromethyl group into these privileged structures are of high importance. This guide provides detailed protocols and technical insights for the synthesis of N-(3-(difluoromethyl)benzyl) substituted heterocycles using the versatile reagent, 1-(chloromethyl)-3-(difluoromethyl)benzene.
Reagent Profile: 1-(Chloromethyl)-3-(difluoromethyl)benzene
1-(Chloromethyl)-3-(difluoromethyl)benzene is a key building block for introducing the 3-(difluoromethyl)benzyl moiety. The reactivity of this reagent is primarily dictated by the benzylic chloride, which is a potent electrophile susceptible to nucleophilic substitution. The difluoromethyl group at the meta-position is electronically withdrawing, which can subtly influence the reactivity of the benzylic chloride and, more importantly, imparts the desirable physicochemical properties to the final product.
Chemical Structure and Properties:
-
CAS Number: 705-29-3 (Note: The CAS number for the related trifluoromethyl analog is often found in searches, so careful verification is crucial).
-
Molecular Formula: C₈H₇ClF₂
-
Molecular Weight: 176.59 g/mol
-
Appearance: Typically a colorless to pale yellow liquid.
-
Reactivity: The primary reactive site is the chloromethyl group, which readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including the nitrogen atoms of heterocyclic compounds.
General Reaction Scheme: N-Alkylation of Heterocycles
The synthesis of N-(3-(difluoromethyl)benzyl) heterocycles using 1-(chloromethyl)-3-(difluoromethyl)benzene is typically achieved through a direct N-alkylation reaction. This reaction is generally applicable to a wide variety of nitrogen-containing heterocycles, including but not limited to indoles, pyrazoles, imidazoles, and triazoles.
The general transformation can be represented as follows:
Where Heterocycle-H represents a nitrogen-containing heterocycle with an available N-H proton, and Ar is a 1,3-phenylene group.
Detailed Synthetic Protocol: N-Alkylation of 3,5-Dimethylpyrazole
This protocol provides a representative procedure for the N-alkylation of a pyrazole derivative. The principles outlined here can be adapted for other heterocyclic systems with appropriate modifications of reaction conditions.
Materials and Reagents:
-
3,5-Dimethylpyrazole
-
1-(Chloromethyl)-3-(difluoromethyl)benzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (1.0 g, 10.4 mmol, 1.0 equiv), anhydrous potassium carbonate (2.16 g, 15.6 mmol, 1.5 equiv), and anhydrous acetonitrile (40 mL).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1-(chloromethyl)-3-(difluoromethyl)benzene (2.0 g, 11.4 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-((3-(difluoromethyl)phenyl)methyl)-3,5-dimethyl-1H-pyrazole.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the pyrazole nitrogen, facilitating the nucleophilic attack on the benzylic chloride. Stronger bases like sodium hydride could also be used but may lead to side reactions with sensitive substrates.
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions. It effectively dissolves the organic reactants and has a convenient boiling point for reflux.
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting heterocycle. An excess of the base is used to drive the reaction to completion by neutralizing the HCl generated.
-
Temperature: Heating the reaction to reflux increases the reaction rate, allowing for a reasonable reaction time. For more reactive heterocycles, the reaction may proceed at room temperature.
Data Presentation: Substrate Scope and Expected Yields
The described N-alkylation protocol is applicable to a variety of heterocycles. The following table summarizes the expected reactivity and potential yields for a range of substrates based on established principles of heterocycle chemistry.
| Heterocycle | Expected Reactivity | Typical Yield Range (%) | Notes |
| Indole | High | 80-95 | The reaction is typically fast. |
| Pyrazole | High | 85-98 | Regioisomeric products may form with unsymmetrical pyrazoles.[4] |
| Imidazole | High | 80-95 | The reaction occurs readily at the N-H position. |
| 1,2,4-Triazole | Moderate to High | 75-90 | Potential for alkylation at different nitrogen atoms. |
| Benzimidazole | High | 85-95 | Similar reactivity to indole. |
| Pyrrole | Moderate | 60-80 | Can be less nucleophilic than other heterocycles. |
Visualization of Mechanism and Workflow
Reaction Mechanism: Sₙ2 Alkylation
The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The deprotonated nitrogen of the heterocycle acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group in a single concerted step.
Caption: Sₙ2 mechanism for the N-alkylation of a heterocycle.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Difluoromethyl and Trifluoromethyl Benzyl Chlorides
A Senior Application Scientist's Perspective on Navigating Nuanced Reactivity for Drug Discovery and Synthesis
Introduction
In the landscape of modern medicinal chemistry and agrochemical development, the incorporation of fluorinated moieties is a cornerstone strategy for enhancing molecular properties. Among the most utilized are the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, which can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] While structurally similar, the substitution of a single hydrogen atom for a fluorine atom imparts distinct electronic characteristics that significantly alter the reactivity of parent molecules. This guide provides an in-depth comparison of the reactivity of difluoromethyl benzyl chlorides and trifluoromethyl benzyl chlorides, offering experimental insights and theoretical grounding for researchers navigating the synthesis of complex fluorinated molecules.[3][4]
The Decisive Factor: Unpacking the Electronic Effects of CHF₂ vs. CF₃
The reactivity of a benzyl chloride in nucleophilic substitution reactions is fundamentally governed by its ability to stabilize the transition state and any charged intermediates. The primary distinction between the CHF₂ and CF₃ groups lies in the intensity of their electron-withdrawing inductive effects and their capacity for hyperconjugation.
Inductive Effect (–I): A Matter of Degree
Due to the high electronegativity of fluorine, both the CHF₂ and CF₃ groups exert a powerful electron-withdrawing inductive effect. This effect polarizes the benzylic C-Cl bond, increasing the electrophilicity of the benzylic carbon. However, with three fluorine atoms compared to two, the CF₃ group is a significantly stronger electron-withdrawing group.[5][6][7] This is quantitatively reflected in its Hammett constant (σₚ⁺), which, at +0.612, places it among the most deactivating substituents for electrophilic reactions.[5][6] The increased inductive pull of the CF₃ group renders the adjacent benzylic carbon more electron-deficient than in its CHF₂ counterpart.
Carbocation Stability: The Heart of the Reactivity Difference
For reactions proceeding through a dissociative mechanism (Sₙ1 or borderline Sₙ1/Sₙ2), the rate-determining step is the formation of a benzylic carbocation.[8][9] Here, the powerful inductive effects of the fluoroalkyl groups become a liability. By withdrawing electron density from the phenyl ring and the benzylic carbon, both groups destabilize the positively charged intermediate.
Crucially, the superior electron-withdrawing power of the trifluoromethyl group results in a more pronounced destabilization of the benzylic carbocation compared to the difluoromethyl group.[5][6] Theoretical calculations have shown that the CF₃ group offers very poor stabilizing power via π-electron donation.[5][6] Consequently, the activation energy required to form the trifluoromethyl-substituted benzylic carbocation is significantly higher.
Reactivity in Nucleophilic Substitution Reactions
The subtle electronic differences between the CHF₂ and CF₃ groups manifest as distinct reactivity profiles in nucleophilic substitution reactions.
The Sₙ1 Pathway: A Clear Winner
In Sₙ1 reactions, where carbocation formation is paramount, the relative stability of the intermediate dictates the reaction rate.
-
Difluoromethyl Benzyl Chloride: The benzylic carbocation, while destabilized by the CHF₂ group, is comparatively less unstable than the CF₃-substituted analogue. This lower energy barrier allows for a faster rate of ionization and, therefore, a faster overall reaction rate.
-
Trifluoromethyl Benzyl Chloride: The severe electronic destabilization of the benzylic carbocation by the CF₃ group makes its formation highly unfavorable.[5][6] This results in a significantly slower Sₙ1 reaction rate.
This relationship is visually captured in the reaction coordinate diagram below.
Caption: Sₙ1 reaction profile for CHF₂ vs. CF₃ benzyl chlorides.
The Sₙ2 Pathway: A More Level Playing Field
In a concerted Sₙ2 mechanism, the reaction rate is influenced by the electrophilicity of the carbon center and steric hindrance.
-
Electrophilicity: The CF₃ group's stronger inductive effect makes the benzylic carbon slightly more electrophilic and, in principle, more susceptible to nucleophilic attack. This would suggest a potential rate acceleration for the trifluoromethyl variant in a pure Sₙ2 reaction.
-
Steric Hindrance: The steric profiles of the CHF₂ and CF₃ groups are quite similar, and this factor is unlikely to be a major differentiator in their Sₙ2 reactivity.
Given that benzylic systems often react via a borderline mechanism, the observed reactivity is a composite of both Sₙ1 and Sₙ2 character.[10] However, in most practical scenarios, especially in polar, protic solvents that favor ionization, the Sₙ1 character dominates, and difluoromethyl benzyl chloride is consistently the more reactive species.
Quantitative Data Summary
While extensive head-to-head kinetic studies are sparse in the literature, data from related systems consistently show that electron-withdrawing groups slow the rate of solvolysis for benzyl derivatives, a reaction with high Sₙ1 character.
| Compound | Substituent | Relative Solvolysis Rate (Est.) | Governing Factor |
| Benzyl Chloride | -H | 1 | Baseline |
| 4-(Difluoromethyl)benzyl Chloride | p-CHF₂ | < 1 | Moderate carbocation destabilization |
| 4-(Trifluoromethyl)benzyl Chloride | p-CF₃ | << 1 | Severe carbocation destabilization[5][6] |
Experimental Protocol: Comparative Solvolysis via Conductometry
To empirically validate the reactivity difference, a comparative kinetic analysis can be performed. This protocol outlines a robust method for determining the first-order rate constants for the solvolysis of 4-(difluoromethyl)benzyl chloride and 4-(trifluoromethyl)benzyl chloride.
Objective: To determine and compare the first-order rate constants (k) for the solvolysis of the two title compounds in 80% aqueous ethanol at 25°C.
Materials:
-
4-(Trifluoromethyl)benzyl chloride
-
4-(Difluoromethyl)benzyl chloride (synthesis may be required)
-
Absolute Ethanol (200 proof)
-
Deionized Water
-
2,6-Lutidine (non-nucleophilic proton sponge)
-
Conductivity Meter and Probe
-
Constant Temperature Water Bath (25.0 ± 0.1 °C)
-
Volumetric flasks, pipettes, and standard laboratory glassware
Procedure:
-
Solvent Preparation: Prepare a stock solution of 80:20 (v/v) ethanol-water.
-
Stock Solution Preparation:
-
Accurately prepare a 0.1 M stock solution of 2,6-lutidine in the 80% ethanol solvent.
-
Prepare 0.01 M solutions of both 4-(trifluoromethyl)benzyl chloride and 4-(difluoromethyl)benzyl chloride in 80% ethanol.
-
-
Kinetic Run:
-
Equilibrate a jacketed beaker containing 50.0 mL of the 2,6-lutidine solution in the constant temperature bath for at least 20 minutes.
-
Place the conductivity probe into the solution and allow the reading to stabilize.
-
Initiate the reaction by rapidly injecting 0.5 mL of the 0.01 M benzyl chloride solution into the stirred lutidine solution. Start a timer immediately.
-
Record the conductivity at regular time intervals (e.g., every 60 seconds for the expected slower reaction, every 15 seconds for the faster one) for at least three half-lives.
-
-
Data Analysis:
-
The reaction is R-Cl + H₂O → R-OH + H⁺ + Cl⁻. The 2,6-lutidine traps the H⁺, so the change in conductivity is due to the formation of lutidinium chloride.
-
The first-order rate constant, k, is determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the conductivity at infinite time (after ~10 half-lives) and Ct is the conductivity at time t.
-
The slope of this line is equal to -k.
-
-
Repeat: Perform the experiment in triplicate for each compound to ensure reproducibility.
Caption: Experimental workflow for comparative solvolysis kinetics.
Expected Outcome: The calculated rate constant k for 4-(difluoromethyl)benzyl chloride will be significantly larger than that for 4-(trifluoromethyl)benzyl chloride, providing quantitative support for its higher reactivity in Sₙ1-like reactions.
Implications and Conclusion
The greater reactivity of difluoromethyl benzyl chlorides compared to their trifluoromethyl analogues in nucleophilic substitutions with Sₙ1 character is a direct consequence of fundamental electronic principles. The overwhelming carbocation-destabilizing effect of the CF₃ group retards the rate of ionization.
For the synthetic chemist, this means:
-
Reactions with difluoromethyl benzyl chlorides can often proceed under milder conditions (lower temperatures, weaker nucleophiles).
-
Driving reactions with trifluoromethyl benzyl chlorides may require more forcing conditions to overcome the higher activation barrier, potentially shifting the mechanism towards a more Sₙ2-like pathway.
Understanding this reactivity dichotomy is not merely academic. The CHF₂ group is often employed as a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor, whereas the CF₃ group is prized for its metabolic stability and ability to modulate pKa.[4] The choice between these two critical moieties can define the success of a drug discovery program. Therefore, a predictive understanding of their inherent reactivity is essential for designing efficient, scalable, and successful synthetic routes to the next generation of therapeutics and agrochemicals.
References
- Vertex AI Search Result. (2025, March 3). 4-(Trifluoromethyl)
- Beilstein Journal of Organic Chemistry. (2021, February 3). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC.
- Chemistry Stack Exchange. (2015, November 2).
- Beilstein Journals. (2021, February 3). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry.
- Thieme. (Date not available).
- ACS Publications. (2024, January 16). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams | Organic Letters.
- University of Glasgow. (Date not available). A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES.
- Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Chem-Impex. (Date not available). 4-(Trifluoromethyl)benzyl chloride.
- MDPI. (Date not available).
- Nature. (2024, May 31). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC.
- MDPI. (2025, July 18).
- Royal Society of Chemistry. (Date not available). Synthesis of difluoromethylated diarylmethanes via Fe(OTf)
- TCI Chemicals. (2024, Summer).
- ResearchGate. (2024, May 20). (PDF) Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- NIH. (Date not available). Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC.
- Elsevier. (2022, February 24).
- BenchChem. (2025). Kinetic analysis of tert-butyl fluoride solvolysis in different solvents.
- Chemistry Steps. (2025, July 10).
- Michael Pittelkow. (Date not available).
- LMU München. (Date not available).
- NIH. (Date not available).
- Royal Society of Chemistry. (Date not available).
- Sigma-Aldrich. (Date not available). 3-(Trifluoromethyl)benzyl chloride 97 705-29-3.
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Safety Operating Guide
Safe Handling and Disposal Protocol: 1-(Chloromethyl)-3-(difluoromethyl)benzene
[1]
Executive Summary & Chemical Intelligence
This guide defines the operational standard for the disposal of 1-(Chloromethyl)-3-(difluoromethyl)benzene (CAS: 698306-64-6). As a benzyl chloride derivative, this compound presents a dual hazard profile: it is a potent alkylating agent (carcinogenicity suspect) and a severe corrosive (Skin Corr. 1B).
Effective disposal requires understanding the molecule's reactivity. The chloromethyl group (
Physicochemical & Hazard Profile[2]
| Property | Data | Operational Implication |
| CAS Number | 698306-64-6 | Unique identifier for waste manifesting. |
| Molecular Formula | High halogen content; requires specific incineration parameters. | |
| Physical State | Liquid / Low-melting solid | May solidify in cool storage; requires gentle warming for transfer. |
| Primary Hazards | Corrosive (H314) , Lachrymator | Causes severe skin burns/eye damage.[1][2] Vapor irritates respiratory tract. |
| Reactivity | Electrophile | Reacts violently with strong oxidizers, amines, and active metals.[1] |
| Waste Code (RCRA) | D002 (Corrosive) | Default classification.[3] Treat as "Halogenated Organic Waste."[4] |
Immediate Safety & Containment
Before initiating any disposal workflow, establish a "Zero-Exposure" environment.[1] This compound is a lachrymator; inhalation of vapors will cause immediate incapacitation.
-
Engineering Controls: All manipulations must occur within a certified chemical fume hood with a face velocity >100 fpm.
-
PPE Matrix:
-
Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for corrosive liquids).
-
Hands: Double-gloving strategy. Inner: Nitrile (4 mil); Outer: Silver Shield/4H® or heavy-gauge Nitrile (8 mil). Latex is permeable to benzyl halides and must not be used.
-
Body: Chemical-resistant lab coat or Tyvek® apron.
-
Disposal Workflows
Select the appropriate workflow based on the quantity and state of the material.
Workflow A: Routine Laboratory Waste (Small Scale < 50 mL)
For residual amounts in vials or reaction aliquots, direct segregation is the safest path.[1]
-
Segregation: Do not mix with non-halogenated solvents or aqueous basic waste (risk of exotherm).
-
Container: Use a dedicated High-Density Polyethylene (HDPE) or glass waste container labeled "Halogenated Organic Waste - Corrosive."
-
Manifesting: List the full chemical name and CAS (698306-64-6) on the hazardous waste tag.
-
Storage: Store in a secondary containment tray away from oxidizers until pickup.
Workflow B: Bulk Deactivation (Quenching) (> 50 mL or Expired Stock)
Expert Insight: Large quantities of reactive benzyl chlorides should not be placed directly into waste drums due to the risk of container pressurization from slow hydrolysis or polymerization. Chemical Deactivation (Quenching) is the required protocol to convert the electrophile into a stable benzyl alcohol or ether before disposal.
The "Soft Quench" Protocol
Objective: Convert the reactive
Reagents Required:
-
Isopropanol (IPA) or Ethanol
-
Saturated Sodium Bicarbonate (
) solution -
Ice bath
Step-by-Step Methodology:
-
Preparation: Clamp a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and temperature probe inside the fume hood.
-
Dilution: Dissolve the 1-(Chloromethyl)-3-(difluoromethyl)benzene in an inert solvent (e.g., Toluene or Dichloromethane) at a 1:5 ratio. Reason: Dilution acts as a heat sink.
-
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Quenching: Slowly add Isopropanol (5 equivalents) via the addition funnel.
-
Observation: Monitor temperature. Do not allow to exceed 20°C.
-
Mechanism: The alcohol reacts with the benzyl chloride to form the benzyl ether and HCl.
-
-
Neutralization: Once the exotherm subsides, slowly add saturated aqueous
. -
Verification (Self-Validating Step): Check the pH of the aqueous layer. It must remain between pH 7–9. If acidic, add more bicarbonate.[1]
-
Final Disposal: The resulting mixture is now a non-reactive organic/aqueous mix. Separate phases if necessary or dispose of the entire emulsion into the Halogenated Organic Waste stream.
Decision Logic & Workflow Diagram
The following diagram illustrates the critical decision points for handling this material.
Caption: Operational flow for determining direct disposal versus chemical deactivation pathways.
Emergency Procedures: Spills
In the event of a spill outside the fume hood, immediate evacuation of the lab sector is required due to the lachrymatory nature of the vapors.
-
Evacuate & Ventilate: Clear the area. Allow the HVAC system to purge vapors for at least 15 minutes.
-
Re-entry: Enter only with full PPE (including respiratory protection if vapors persist).
-
Absorption: Do NOT use paper towels (combustible). Use a commercial spill pillow or dry sand/vermiculite.
-
Neutralization: Sprinkle sodium carbonate or bicarbonate powder over the absorbed material to neutralize potential acidity.
-
Collection: Scoop into a wide-mouth jar. Label as "Hazardous Waste: Spill Debris (Contains Benzyl Chloride Derivative)."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13616679, 1-(Chloromethyl)-3-(difluoromethyl)benzene. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 7: Disposal of Waste." National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. SOP: Quenching of Reactive Intermediates. Retrieved from [Link]
Personal protective equipment for handling 1-(Chloromethyl)-3-(difluoromethyl)benzene
The following technical guide details the safe handling, storage, and emergency protocols for 1-(Chloromethyl)-3-(difluoromethyl)benzene .
This document is designed for researchers and safety officers. It prioritizes field-proven safety mechanisms over generic advice, focusing on the specific hazards of benzyl chloride derivatives (lachrymators/alkylating agents) and fluorinated aromatics.
CAS Number: 1169873-26-0 Formula: C₈H₇ClF₂ Molecular Weight: 176.59 g/mol [1]
Part 1: Executive Safety Summary (Immediate Action)
| Critical Hazard | Immediate Response |
| Skin Contact | Corrosive / Alkylating Agent. Immediately wash with soap and water for 15+ minutes.[2] Discard contaminated clothing.[2][3][4][5][6][7][8] |
| Eye Contact | Lachrymator. Rinse with water for 15 minutes, lifting eyelids.[2][8] Seek immediate ophthalmological attention. |
| Inhalation | Respiratory Irritant. Move to fresh air.[2][3][4][5][6][7] If breathing is difficult, give oxygen.[2][3] Warning: Delayed pulmonary edema is possible. |
| Fire | Releases HCl & HF. Use CO₂, Dry Chemical, or Foam.[2][7][9] Do NOT use water jet (hydrolysis risk). |
Part 2: Hazard Analysis & Mechanism
To handle this compound safely, one must understand why it is dangerous.
The Alkylating Threat (Chloromethyl Group)
The chloromethyl moiety (-CH₂Cl) is a potent electrophile. Unlike standard alkyl halides, the benzene ring stabilizes the transition state, making this compound highly reactive toward nucleophiles (DNA, proteins).
-
Consequence: It causes irreversible alkylation of biological tissue. This manifests as severe chemical burns that may be delayed and difficult to heal.
-
Lachrymatory Effect: Like its analog benzyl chloride, this compound is a powerful lachrymator. It attacks the TRPA1 ion channels in the eyes and respiratory tract, causing immediate, intense tearing and pain even at low concentrations.
The Fluorinated Stability (Difluoromethyl Group)
The -CHF₂ group is generally chemically stable under ambient conditions and does not typically release fluoride ions (F⁻) upon simple contact.
-
Combustion Hazard: In a fire, the C-F bonds break, releasing Hydrogen Fluoride (HF) gas, which is systemic poison.
-
Hydrolysis: While the -CH₂Cl group hydrolyzes to release Hydrochloric Acid (HCl) , the -CHF₂ group remains intact unless subjected to extreme conditions.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves provide insufficient protection for prolonged contact with benzyl chloride derivatives. The compound can permeate thin nitrile (< 4 mil) in minutes.
Recommended PPE System
| Category | Standard | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield® / 4H® (Laminate) | Mandatory for Spill Cleanup. Laminate films offer >4-hour breakthrough time for chlorinated aromatics. |
| Hand Protection (Routine) | Double Gloving: 1. Inner: Laminate (or Viton)2. Outer: Nitrile (Disposable) | The outer nitrile glove provides dexterity and grip. The inner laminate glove provides the chemical barrier. Change outer gloves immediately upon splash. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Volatility requires containment. If working outside a hood (e.g., spill), use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient due to the lachrymatory vapor. A face shield protects the neck/skin from corrosive splashes. |
| Body | Tyvek® Lab Coat / Apron | Standard cotton coats absorb the chemical and hold it against the skin. Use a chemical-resistant apron for transfers > 100 mL. |
Part 4: Operational Protocols
A. Safe Transfer Technique (Cannula Method)
Avoid open pouring. Open pouring increases vapor release and spill risk. Use positive pressure transfer for volumes > 50 mL.
Figure 1: Closed-system transfer workflow to minimize vapor exposure.
B. Reaction Setup & Quenching
-
Inert Atmosphere: Always handle under Nitrogen or Argon. Moisture in the air will hydrolyze the -CH₂Cl group, releasing HCl gas and degrading your reagent.
-
Temperature Control: Reactions involving alkylation are often exothermic. Add this reagent dropwise at 0°C unless protocol specifies otherwise.
-
Quenching Excess Reagent:
-
Do not quench directly with water (violent sputtering/HCl release).
-
Protocol: Dilute the reaction mixture with an organic solvent (DCM or EtOAc), then slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) . This neutralizes the HCl generated during hydrolysis.
-
Part 5: Emergency Response & Disposal
Spill Response (Small Scale < 50 mL)
-
Evacuate: Clear the immediate area. The lachrymator effect will be immediate.
-
PPE Up: Don Silver Shield gloves and a respirator (if outside hood).
-
Absorb: Use a Vermiculite or Universal Absorbent Pads . Do not use paper towels (combustible and rapid evaporation).
-
Neutralize: Wipe the area with a dilute solution of ammonia or sodium bicarbonate to neutralize surface residues.
-
Disposal: Place waste in a sealed container labeled "Hazardous Waste: Halogenated Organic - Corrosive".
Disposal Streams
-
Stream A (Halogenated Organic): The primary liquid waste.
-
Stream B (Solid Waste): Contaminated gloves, septa, and absorbent pads. Double-bag these to prevent vapor release in the waste bin.
-
Do NOT: Do not mix with strong oxidizers or strong bases in the waste container (potential for exothermic polymerization or reaction).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83854596: 1-(Chloromethyl)-3-(difluoromethyl)benzene. Retrieved from [Link][10]
-
U.S. EPA (2025). Acute Exposure Guideline Levels (AEGLs) for Benzyl Chloride. Retrieved from [Link]
Sources
- 1. 1-(benzyloxy)-3-(chloromethyl)benzene | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.dk [fishersci.dk]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. americanelements.com [americanelements.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
